Seco-CDA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is naturally occurring and can be found in various plants and animals, including humans. It possesses various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Seco-CDA typically involves the oxidation of cholesterol derivatives. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The purification of the compound is achieved through techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions: Seco-CDA undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce more oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents such as chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct biological activities.

科学的研究の応用

Chiral Recognition and Synthesis

Chiral Derivatization Agents (CDAs) : Seco-CDA is primarily utilized as a chiral derivatizing agent to facilitate the enantioselective synthesis of chiral compounds. It enables the determination of enantiomeric excess (ee) and the assignment of absolute configurations through various spectroscopic techniques, particularly NMR spectroscopy.

- Case Study : In a study by Harada et al., novel chiral acids, including this compound, were employed for the enantioresolution of various carboxylic acids. The methodology allowed for the synthesis of enantiomers with 100% ee and facilitated absolute configurational assignments through X-ray crystallography .

NMR Spectroscopy Applications

Multinuclear NMR Spectroscopy : Recent advances in NMR spectroscopy have highlighted the effectiveness of this compound in chiral recognition studies. By utilizing multinuclear NMR (including 19F, 31P, and 13C), researchers can achieve high-resolution spectra that reveal diastereomeric differences.

- Data Table : Comparison of NMR Techniques Using this compound

| NMR Type | Application | Advantages |

|---|---|---|

| 19F | Chiral recognition | High sensitivity and resolution |

| 31P | Asymmetric synthesis | Efficient discrimination of phosphorus compounds |

| 13C | Absolute configuration assignment | Clear differentiation between enantiomers |

- Case Study : A study demonstrated that using this compound significantly improved the resolution of enantiomers in complex mixtures, allowing for accurate determination of stereochemistry .

Pharmaceutical Applications

Drug Design and Development : this compound plays a crucial role in the pharmaceutical industry, particularly in the development of chiral drugs. The ability to resolve enantiomers is vital since different enantiomers can exhibit vastly different biological activities.

- Case Study : Research has shown that this compound can be effectively used to synthesize nucleoside reverse transcriptase inhibitors for HIV treatment. The compound's ability to facilitate chiral resolution enables the production of therapeutically active enantiomers while minimizing side effects associated with inactive forms .

Material Science

Chiral Functional Molecules : In material science, this compound is applied in the development of chiral functional materials, which are essential for creating molecular machines and other advanced materials.

作用機序

The mechanism of action of Seco-CDA is not fully understood. several studies suggest that the compound exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to activate AMP-activated protein kinase, a key regulator of cellular energy metabolism.

類似化合物との比較

Cholestane: A saturated derivative of cholesterol.

Cholestanol: A hydrogenated form of cholesterol.

Cholesterol: A well-known sterol involved in various biological processes.

Comparison: Seco-CDA is unique due to its specific biological activities and the pathways it modulates. Unlike cholesterol, which is primarily involved in cell membrane structure and hormone synthesis, this compound has shown significant potential in therapeutic applications due to its anti-inflammatory, anti-cancer, and anti-diabetic properties.

特性

CAS番号 |

1178-00-3 |

|---|---|

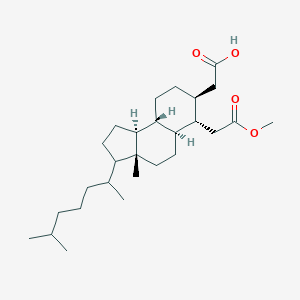

分子式 |

C27H46O4 |

分子量 |

434.7 g/mol |

IUPAC名 |

2-[(3aR,5aR,6S,7S,9aR,9bS)-6-(2-methoxy-2-oxoethyl)-3a-methyl-3-(6-methylheptan-2-yl)-1,2,3,4,5,5a,6,7,8,9,9a,9b-dodecahydrocyclopenta[a]naphthalen-7-yl]acetic acid |

InChI |

InChI=1S/C27H46O4/c1-17(2)7-6-8-18(3)23-11-12-24-21-10-9-19(15-25(28)29)22(16-26(30)31-5)20(21)13-14-27(23,24)4/h17-24H,6-16H2,1-5H3,(H,28,29)/t18?,19-,20-,21+,22-,23?,24-,27+/m0/s1 |

InChIキー |

RCIKMGJXOLVLBU-DUSSVLROSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3CC(=O)OC)CC(=O)O)C |

異性体SMILES |

CC(C)CCCC(C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]([C@@H]3CC(=O)OC)CC(=O)O)C |

正規SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3CC(=O)OC)CC(=O)O)C |

同義語 |

2,3-seco-5 alpha-cholestan-2,3-dioic acid 2,3-secocholestan-2,3-dioic acid seco-CDA |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。